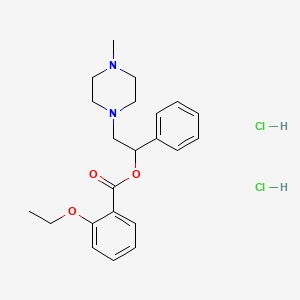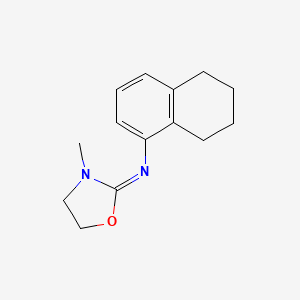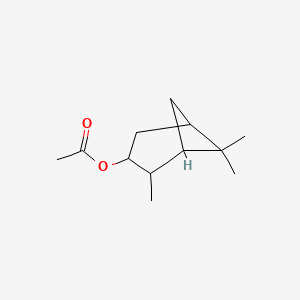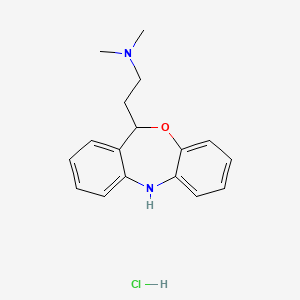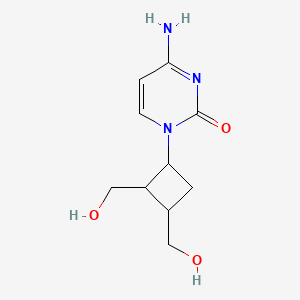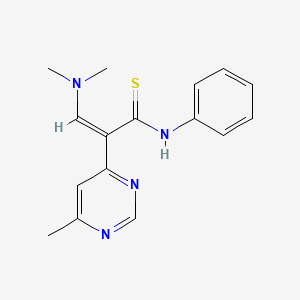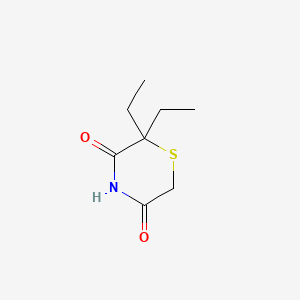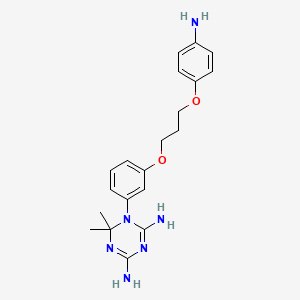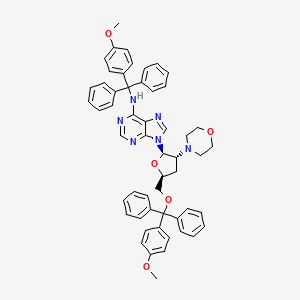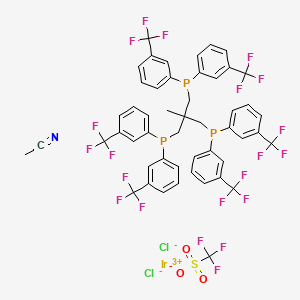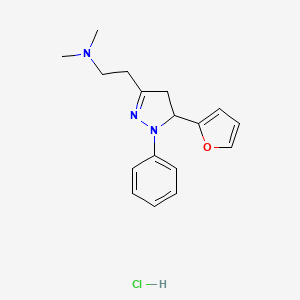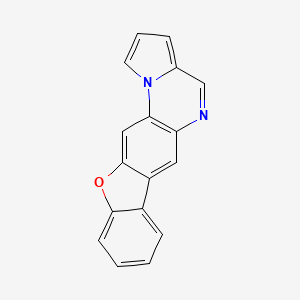![molecular formula C14H6N2S6 B12787629 4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione CAS No. 66153-97-7](/img/structure/B12787629.png)
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[88002,7012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione is a complex organic compound characterized by its unique tetracyclic structure
Vorbereitungsmethoden
The synthesis of 4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione typically involves multi-step organic reactions. One common synthetic route includes the reaction of specific precursors under controlled conditions, such as heating with potassium phthalimide in DMF at 110°C for 5 hours . Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or disulfides.
Wissenschaftliche Forschungsanwendungen
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways. In medicine, its unique structure could be explored for potential therapeutic applications, such as enzyme inhibition or receptor modulation. Additionally, it has industrial applications in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its tetracyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione stands out due to its unique tetracyclic structure and the presence of multiple sulfur atoms. Similar compounds include methyl (1S,15E)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate , which also features a complex tetracyclic structure but differs in its functional groups and overall reactivity.
Eigenschaften
CAS-Nummer |
66153-97-7 |
|---|---|
Molekularformel |
C14H6N2S6 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione |
InChI |
InChI=1S/C14H6N2S6/c17-6-5-8(18)21-11-9(6)14(20)22-12-10(11)13(19)16-4-2-1-3-7(16)15-12/h1-5,18H |
InChI-Schlüssel |
NIHGCCMMYBPCPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC3=C(C4=C(C(=S)C=C(S4)S)C(=S)S3)C(=S)N2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


